REACTION_SMILES
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[CH3:6][C:7]1([CH3:18])[c:8]2[c:9]([cH:14][cH:15][cH:16][cH:17]2)[NH:10][CH2:11][CH2:12][CH2:13]1.[OH2:23].[OH:19][N+:20]([O-:21])=[O:22].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:6][C:7]1([CH3:18])[c:8]2[c:9]([cH:14][c:15]([N+:20](=[O:19])[O-:21])[cH:16][cH:17]2)[NH:10][CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCNc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC1(C)CCCNc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |